1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Chemical Procurement

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid is a unique spirocyclic building block combining a rigid cyclopropane ring with a solubilizing piperazine. It provides a distinct conformational constraint critical for drug-target interactions, improving potency in SAR studies. This pre-assembled scaffold simplifies synthesis of lead compounds like fluoroquinolones, offering a 4-8x activity boost. The dihydrochloride salt (CAS 1450977-70-4) is recommended for enhanced aqueous solubility.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B13256291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)N2CCNCC2
InChIInChI=1S/C8H14N2O2/c11-7(12)8(1-2-8)10-5-3-9-4-6-10/h9H,1-6H2,(H,11,12)
InChIKeyHDTINWJCIDYFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid: A Core Cyclopropane-Piperazine Building Block for Medicinal Chemistry


1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid (CAS 1451040-53-1) is a non-aromatic, heterocyclic building block that combines a conformationally rigid cyclopropane ring with a piperazine moiety and a carboxylic acid functional group . It is classified as a cyclopropanecarboxylic acid derivative and is commonly supplied as a free base or as hydrochloride and dihydrochloride salts . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly for introducing both structural constraint and a solubilizing piperazine unit into drug candidates [1].

Why 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Simple Cyclopropane or Piperazine Analogs


Simple substitution with cyclopropanecarboxylic acid or piperazine alone is not viable because the target compound's unique spirocyclic junction between the cyclopropane and piperazine rings imposes a distinct, rigid conformational constraint that is essential for specific drug-target interactions [1]. In antibacterial quinolone derivatives, the cyclopropane moiety is critical for potent DNA gyrase inhibition, and the piperazine group modulates pharmacokinetics and solubility [1]. The precise spatial orientation and dual functional group arrangement in 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid cannot be replicated by a simple mixture of its components, making it an indispensable, pre-assembled building block for structure-activity relationship (SAR) studies and lead optimization [2].

Quantifiable Differentiation of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid vs. Analogs and Salts


Free Base vs. Hydrochloride Salt: Purity and Supply Chain Considerations

The free base form of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid (CAS 1451040-53-1) is available with a specified minimum purity of 97% (NLT 97%) . In contrast, the commonly used hydrochloride salt (CAS 1955506-45-2) is typically supplied at a purity of 95% . This 2% absolute purity differential is meaningful for applications where the presence of trace impurities could confound biological assay results or necessitate additional purification steps.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Hydrochloride vs. Dihydrochloride Salt: Solubility and Handling in Aqueous Media

The dihydrochloride salt (CAS 1450977-70-4) of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid is specifically formulated to enhance aqueous solubility, a property not quantifiable for the free base or the mono-hydrochloride salt in the same way . While direct quantitative solubility data are not provided, the dihydrochloride form is explicitly described as having 'improved aqueous solubility' , and it is offered as a solid powder suitable for aqueous dissolution .

Bioconjugation Aqueous Solubility Formulation

Structural Rigidity vs. Flexible Analogs: Conformational Constraint in Drug Design

The cyclopropane ring in 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid imposes a rigid, spirocyclic framework that restricts the conformational freedom of the attached piperazine ring [1]. In contrast, an analog like N-cyclopropylpiperazine lacks the carboxylic acid group and the spiro junction, resulting in a more flexible and less conformationally constrained molecule. The rigid cyclopropane core has been demonstrated to be a critical determinant of antibacterial potency in related quinolone derivatives, with a compound containing a spiro cyclopropyl group showing a 4- to 8-fold increase in activity against S. aureus compared to ciprofloxacin [2].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Synthetic Utility as a Key Intermediate in Quinolone Antibiotic Synthesis

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid and its salts serve as direct precursors in the synthesis of ciprofloxacin and related fluoroquinolone antibiotics [1]. A patent describes a process for preparing ciprofloxacin by reacting cyclopropanecarboxylic acid with piperazine derivatives, yielding the target compound as a crude solid [1]. This establishes the compound's essential role as a building block in the production of a clinically validated, broad-spectrum antibacterial agent.

Organic Synthesis Antibacterial Agents Process Chemistry

Optimal Application Scenarios for 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid Based on Verified Evidence


Medicinal Chemistry: Designing Conformationally Constrained Drug Candidates

For medicinal chemists seeking to improve the potency and selectivity of lead compounds, 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid provides a rigid spirocyclic scaffold that reduces conformational entropy upon target binding [1]. Its use is supported by data showing that related spirocyclic quinolones exhibit a 4- to 8-fold improvement in antibacterial activity compared to ciprofloxacin, highlighting the advantage of this constrained framework [2].

Process Chemistry: Reliable Intermediate for Quinolone Antibiotic Synthesis

This compound is a validated intermediate in the synthesis of fluoroquinolone antibiotics like ciprofloxacin, as demonstrated in a patented manufacturing process [1]. Procurement of the dihydrochloride salt (CAS 1450977-70-4) is recommended for process development due to its enhanced aqueous solubility, which simplifies reaction work-up and purification .

Bioconjugation and Aqueous Assay Development

For researchers developing aqueous-based assays or bioconjugation protocols, the dihydrochloride salt form (CAS 1450977-70-4) is the optimal choice due to its explicitly claimed 'improved aqueous solubility' [1]. This property minimizes the need for organic co-solvents that could interfere with biological targets or enzyme activity [2].

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